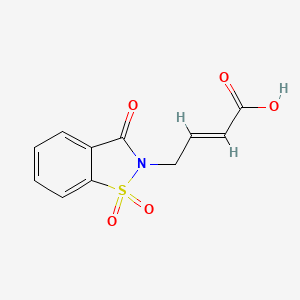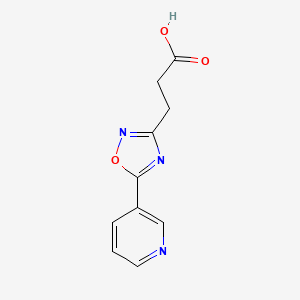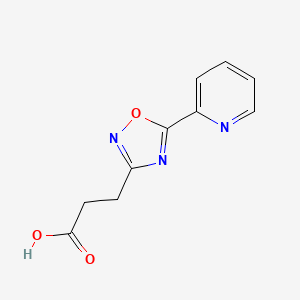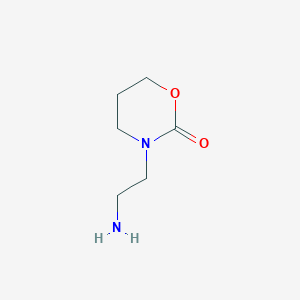
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide (NACPAB) is a compound that has been studied for its potential applications in the fields of science and medicine. It is a derivative of the benzamide family and is composed of an amine, a chlorine atom, and a propoxy group. This compound has been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its use in the synthesis of other compounds.
Applications De Recherche Scientifique
Antiviral Activity
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide: derivatives have been explored for their potential antiviral properties. Compounds with similar structures have shown activity against tobacco mosaic virus (TMV), suggesting possible applications in plant virology and the development of antiviral agents for agriculture .
Antibacterial and Antifungal Properties
The compound’s structural analogs have demonstrated antibacterial and antifungal activities. This indicates that N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, which are structurally related to N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide , have been reported to act as carbonic anhydrase inhibitors. This enzyme is crucial in various physiological processes, and inhibitors are used to treat conditions like glaucoma, epilepsy, and mountain sickness .
Agricultural Bioengineering
The synthesis of sulfonamide derivatives, which are structurally similar to N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide , has been associated with agricultural bioengineering applications. These compounds could be used to develop new pesticides or herbicides, offering a greener alternative to traditional chemicals .
Anticonvulsant Effects
Compounds within the same family as N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide have shown anticonvulsant properties. This suggests potential research applications in the development of new treatments for seizure disorders .
Tumor Growth Inhibition
Previous studies on related compounds have indicated the potential to inhibit tumor cell growth. This opens up possibilities for N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide to be studied as a chemotherapeutic agent, particularly in the synthesis of compounds targeting specific cancer cells .
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLMRZZFPNKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)


![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)





![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
